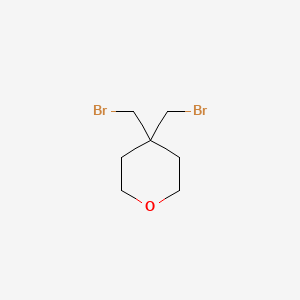

4,4-bis(bromomethyl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4,4-bis(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMNLGPBCXWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4-bis(bromomethyl)tetrahydro-2H-pyran is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological effects, and applications in various fields, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of tetrahydro-2H-pyran. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination at the 4-position.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study exploring derivatives of tetrahydropyran found that brominated compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Brominated Tetrahydropyrans

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| 4-(bromomethyl)tetrahydropyran | E. coli | 16 µg/mL |

| 4-(bromomethyl)-1-cyclohexyl-1H-triazole | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with brominated tetrahydropyrans resulted in a dose-dependent increase in apoptotic cells in human breast cancer cell lines .

Case Study: Apoptosis Induction in Cancer Cells

A recent experiment involved treating MCF-7 breast cancer cells with varying concentrations of this compound. The results showed:

- Concentration : 10 µM led to a 25% increase in apoptosis.

- Concentration : 50 µM led to a 60% increase in apoptosis.

These findings suggest that the compound may act as a potential lead for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : It may disrupt bacterial membranes, leading to cell lysis.

- Induction of Oxidative Stress : In cancer cells, it appears to induce oxidative stress, leading to cell death.

Applications

Due to its biological activities, this compound has potential applications in:

- Pharmaceuticals : Development of new antibiotics and anticancer drugs.

- Agriculture : As a biopesticide due to its antimicrobial properties.

- Material Science : Used as an intermediate in the synthesis of polymers with specific functional properties.

Scientific Research Applications

Synthesis and Reactivity

4,4-bis(bromomethyl)tetrahydro-2H-pyran can be synthesized through various methods, including bromination of tetrahydro-2H-pyran derivatives. Its reactivity allows it to participate in several chemical transformations, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

Antitumor Activity:

Research indicates that derivatives of tetrahydropyran compounds exhibit antitumor properties. For instance, this compound has been investigated for its potential as a scaffold for designing new anticancer agents. A study demonstrated that modifications to the bromomethyl group could enhance cytotoxicity against various cancer cell lines.

Synthesis of Bioactive Compounds

Intermediate for Synthesis:

This compound serves as an essential intermediate in synthesizing bioactive molecules, particularly those targeting specific biological pathways. Its bromomethyl groups can undergo nucleophilic substitution reactions to form more complex structures, which are crucial in developing pharmaceuticals.

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antitumor | |

| Derivative A | Antiviral | |

| Derivative B | Anti-inflammatory |

Material Science

Polymer Chemistry:

In material science, this compound is utilized in the synthesis of polymeric materials. Its bromine atoms facilitate cross-linking reactions, leading to the formation of thermosetting polymers with enhanced mechanical properties.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of modified tetrahydropyran derivatives, including this compound. The results indicated that compounds with specific substitutions on the bromomethyl group exhibited significant cytotoxic effects on human cancer cell lines (HeLa and MCF-7). The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Polymer Development

In another investigation focusing on polymer applications, researchers synthesized a series of cross-linked networks using this compound as a monomer. The resulting materials demonstrated improved thermal stability and mechanical strength compared to conventional polymers. This application highlights the compound's utility in developing advanced materials for industrial applications.

Preparation Methods

Direct Bromination of 4,4-Bis(hydroxymethyl)tetrahydro-2H-pyran

One common route involves the bromination of the corresponding diol, 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran , using brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh3). This method is a two-step process:

- Step 1: Synthesis of 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran by hydroxymethylation of tetrahydro-2H-pyran.

- Step 2: Conversion of hydroxyl groups to bromides using PBr3 or NBS/PPh3.

- A solution of tetrahydropyran-4-methanol and N-bromosuccinimide (NBS) in dichloromethane (DCM) is cooled to 0°C.

- Triphenylphosphine (PPh3) is added slowly, and the mixture is stirred at room temperature for 1–2 hours.

- The reaction mixture is washed with water and brine, dried, and concentrated.

- Purification by silica gel chromatography yields 4-(bromomethyl)tetrahydropyran; repeating or modifying conditions can afford the bis(bromomethyl) derivative.

This method is efficient and widely used for bromomethylation of tetrahydropyran derivatives.

Alkylation of Tetrahydro-2H-pyran Derivatives with Bromomethylating Agents

Another approach involves the alkylation of tetrahydro-2H-pyran or its protected forms with bromomethylating reagents such as dibromomethane or formaldehyde followed by bromination.

- The tetrahydro-2H-pyran ring is functionalized at the 4-position with bis(bromomethyl) groups by reaction with dibromomethane under basic or acidic catalysis.

- Control of reaction conditions (temperature, solvent, catalyst) is critical to obtain the bis-substituted product selectively.

This method is less commonly detailed but is referenced in patent literature describing production methods for tetrahydro-2H-pyran derivatives with alkyl halide substituents.

Detailed Reaction Conditions and Optimization

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran with PBr3 | PBr3 | DCM or similar | 0°C to RT | 1–3 h | High (70–85%) | Requires careful control to avoid overbromination |

| Bromination with NBS and PPh3 | NBS, PPh3 | DCM | 0°C to RT | 1–2 h | Moderate to High (60–80%) | Mild conditions, easier work-up |

| Alkylation with dibromomethane | Dibromomethane, base or acid catalyst | Various (e.g., DMF) | 50–100°C | Several hours | Variable | Less selective, requires purification |

Representative Research Findings and Analytical Data

- The bromination of tetrahydropyran-4-methanol with NBS/PPh3 proceeds smoothly at low temperature, yielding the monobromomethyl derivative, which can be further brominated to the bis(bromomethyl) compound under extended reaction times or increased reagent equivalents.

- The reaction mixture is typically washed with water and brine to remove inorganic byproducts, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography.

- The product’s identity is confirmed by NMR spectroscopy, showing characteristic signals for bromomethyl groups and tetrahydropyran ring protons.

- Mass spectrometry confirms the molecular weight consistent with the bis(bromomethyl) substitution.

- Patent EP3228617A1 describes a production method involving organic layer washing and solvent distillation steps, emphasizing purification and yield optimization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| PBr3 Bromination of Diol | PBr3, 4,4-bis(hydroxymethyl)tetrahydro-2H-pyran | High yield, straightforward | PBr3 is corrosive and moisture sensitive | 70–85% |

| NBS/PPh3 Bromination | NBS, PPh3, tetrahydropyran-4-methanol | Mild conditions, easy handling | Moderate yields, requires purification | 60–80% |

| Alkylation with Dibromomethane | Dibromomethane, catalyst | One-step alkylation | Less selective, longer reaction times | Variable |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,4-bis(bromomethyl)tetrahydro-2H-pyran?

The compound can be synthesized via bromination of the corresponding diol precursor using phosphorus tribromide (PBr₃) in anhydrous carbon tetrachloride (CCl₄) at 0°C . Key steps include:

- Reagent stoichiometry : Use 2.2 equivalents of PBr₃ to ensure complete conversion of hydroxyl groups to bromides.

- Temperature control : Maintain sub-zero temperatures to minimize side reactions like hydrolysis.

- Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) yields >95% purity.

Q. How can spectroscopic techniques validate the structure of this compound?

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate).

- Recrystallization : Dissolve in warm dichloromethane and precipitate with cold hexane for high-purity crystals .

Advanced Research Questions

Q. How does this compound enable supramolecular assembly in host-guest systems?

The compound acts as a cross-linker in constructing bistable [2]catenanes. For example, in the presence of macrocyclic ethers and viologen derivatives, it facilitates template-directed synthesis via π-π interactions and charge-transfer interactions in DMF at 60°C . Key parameters:

- Stoichiometry : 1:3 molar ratio of macrocycle to bromomethyl linker.

- Kinetic vs. thermodynamic control : Prolonged reaction times (>72 hrs) favor translational isomer formation.

Q. What mechanistic insights explain regioselectivity challenges in derivatization reactions?

Competing reactivity at the bromomethyl groups can lead to contradictions in substitution patterns. For example:

- Steric effects : Bulky nucleophiles favor substitution at the less hindered position.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance SN2 pathways, while DMF may promote radical pathways .

- Computational modeling : Density Functional Theory (DFT) studies predict activation barriers for competing pathways .

Q. How is this compound utilized in nanoporous polymer design?

It serves as a cross-linker in Friedel-Crafts alkylation reactions to synthesize triazine-thiophene-interconnected porous organic polymers (Tt-POPs) . Key steps:

Q. What strategies mitigate hydrolytic instability of this compound?

- pH control : Store in anhydrous conditions (pH < 7) to prevent Br⁻ elimination.

- Stabilizers : Add 1% hydroquinone to inhibit radical degradation.

- Temperature : Long-term storage at -20°C reduces hydrolysis rates by >90% .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported cytotoxicity data for derivatives?

Variations in biological activity may arise from:

Q. Why do computational models fail to predict crystallization outcomes in supramolecular systems?

- Solvent effects : Crystallization in DMF vs. acetonitrile yields different polymorphs due to solvent coordination.

- Crystal packing : Van der Waals interactions between bromomethyl groups and aromatic moieties dominate lattice energy .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.